molecular formula C23H25N3O4S3 B2662005 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1223790-22-4

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2662005
CAS RN: 1223790-22-4
M. Wt: 503.65
InChI Key: STNUIMWVQUANCB-UHFFFAOYSA-N
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Description

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S3 and its molecular weight is 503.65. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds structurally related to 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential in cancer therapy due to their ability to inhibit two key enzymes involved in the synthesis of thymidine, a nucleotide necessary for DNA replication and repair (Gangjee et al., 2008).

Antitumor Activity

Some derivatives have been synthesized and shown potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, demonstrating their potential as therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Applications

Studies have reported the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains, which could lead to new treatments for infectious diseases (Darwish et al., 2014).

Antithrombotic Properties

Research into related compounds has also explored their potential as antithrombotic agents, offering insights into developing new medications to prevent blood clots without the side effects of current therapies (Lorrain et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(3-(methylthio)phenyl)glycine methyl ester followed by deprotection and amidation.", "Starting Materials": [ "5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(3-(methylthio)phenyl)glycine methyl ester" ], "Reaction": [ "5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol is reacted with N-(3-(methylthio)phenyl)glycine methyl ester in the presence of a base such as potassium carbonate in a suitable solvent such as DMF or DMSO.", "The resulting product is then deprotected using a suitable reagent such as TFA or HCl to remove the methyl ester group.", "Finally, the deprotected product is amidated using a suitable coupling reagent such as EDC or HATU in the presence of a base such as DIPEA to obtain the desired compound, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide." ] }

CAS RN

1223790-22-4

Product Name

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Molecular Formula

C23H25N3O4S3

Molecular Weight

503.65

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H25N3O4S3/c1-3-4-6-16-9-11-19(12-10-16)33(29,30)20-14-24-23(26-22(20)28)32-15-21(27)25-17-7-5-8-18(13-17)31-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,25,27)(H,24,26,28)

InChI Key

STNUIMWVQUANCB-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC

solubility

not available

Origin of Product

United States

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